![molecular formula C10H15BrClNO B3019715 3-[(3-Bromobenzyl)amino]-1-propanol hydrochloride CAS No. 1049790-42-2](/img/structure/B3019715.png)
3-[(3-Bromobenzyl)amino]-1-propanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-[(3-Bromobenzyl)amino]-1-propanol hydrochloride" is a brominated aromatic amine derivative of propanol. While the specific compound is not directly studied in the provided papers, related compounds and methodologies can offer insights into its characteristics. For instance, the synthesis of similar compounds involves multi-step reactions, including condensation and reduction processes . The presence of a bromine atom on the benzyl group suggests potential reactivity in nucleophilic substitution reactions, as seen with other bromobenzyl compounds .
Synthesis Analysis
The synthesis of related compounds typically involves several steps, each with its own yield and purity considerations. For example, the synthesis of 1-[15N]amino-2-propanol hydrochloride was achieved through Gabriel condensation, followed by reduction and hydrolysis, with an overall yield of 33% from the nitrogen source . Similarly, the synthesis of a Schiff base from 3-bromobenzaldehyde and 1,3-diaminopropan-2-ol in methanol indicates that condensation reactions are a viable method for constructing such compounds . These methods could potentially be adapted for the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of bromobenzyl compounds can be complex, with multiple conformers possible due to the presence of rotatable bonds and intramolecular hydrogen bonding. For instance, 3-amino-1-propanol exhibits different conformers depending on whether it is isolated or in a liquid state, with intramolecular OH-N hydrogen bonds playing a significant role . The structure of "this compound" would likely also exhibit conformational isomerism, and intramolecular hydrogen bonding could influence its stability and reactivity.
Chemical Reactions Analysis
Bromobenzyl compounds are known to participate in various chemical reactions, particularly nucleophilic substitutions due to the presence of a good leaving group (bromine). For example, bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacted with nucleophiles to yield various substituted derivatives . This suggests that "this compound" could also undergo nucleophilic substitution reactions, potentially leading to a wide range of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" can be inferred from related compounds. For instance, the presence of an amino group and a hydroxyl group suggests that it would be capable of forming hydrogen bonds, affecting its solubility and boiling point . The bromine atom would contribute to the compound's density and molecular weight. Spectroscopic methods such as FT-IR, UV-visible, and NMR are commonly used to analyze the structure of such compounds . Additionally, computational methods like DFT optimization can provide detailed insights into the electronic structure and potential reactivity .
Safety and Hazards
Propiedades
IUPAC Name |
3-[(3-bromophenyl)methylamino]propan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO.ClH/c11-10-4-1-3-9(7-10)8-12-5-2-6-13;/h1,3-4,7,12-13H,2,5-6,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSXIPPRTVYVSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNCCCO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(p-tolyl)-2-(3-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B3019632.png)
![2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-phenyl-1,3-thiazol-5-yl]acetic Acid](/img/structure/B3019633.png)
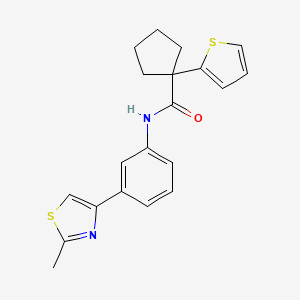
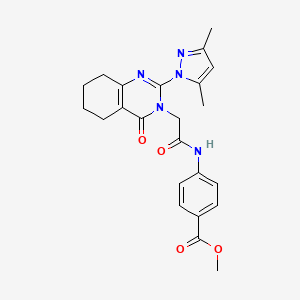
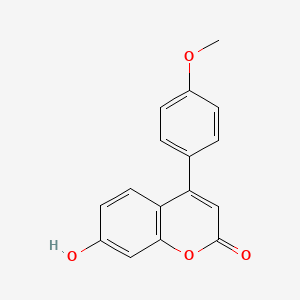
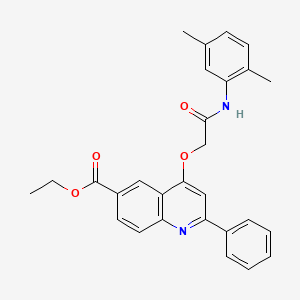

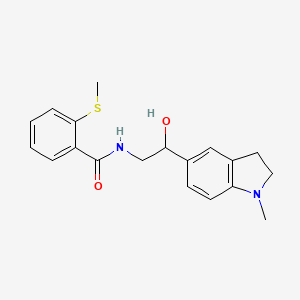
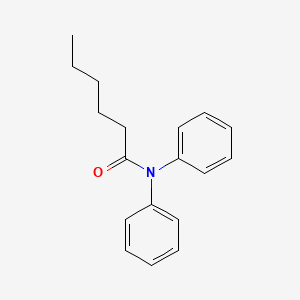

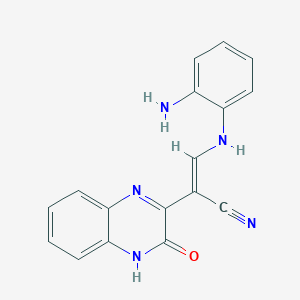
![2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-(5-iodopyridin-2-yl)acetamide](/img/structure/B3019649.png)
![2-{4-[(4-Chloro-2-nitrophenyl)sulfonyl]piperazino}pyrimidine](/img/structure/B3019652.png)
![8-(azepan-1-yl)-7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B3019653.png)